molecular formula C5H7N5O2 B1605567 n2-Methyl-5-nitropyrimidine-2,4-diamine CAS No. 5096-83-3

n2-Methyl-5-nitropyrimidine-2,4-diamine

Cat. No. B1605567
CAS RN: 5096-83-3
M. Wt: 169.14 g/mol
InChI Key: BEXUNUZAIDKXCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with iodomethane and cesium carbonate in N,N-dimethylformamide .


Molecular Structure Analysis

n2-Methyl-5-nitropyrimidine-2,4-diamine belongs to the class of triazolopyrimidines, which are polycyclic aromatic compounds containing a triazole ring fused to a pyrimidine ring .


Physical And Chemical Properties Analysis

  • Safety Information : For research and development use only, under the supervision of a technically qualified individual .

Scientific Research Applications

Synthesis of Azaheterocycles and Nitroenamines

Research has highlighted the use of compounds similar to N2-Methyl-5-nitropyrimidine-2,4-diamine in the synthesis of functionalized nitroenamines and azaheterocycles. These compounds serve as synthetic equivalents to unstable intermediates in organic synthesis, facilitating the creation of diverse heterocyclic structures. For instance, the aminolysis of certain nitropyrimidinones has been shown to yield diimines of nitromalonaldehyde, which are hydrolyzed to produce nitroenamines possessing a formyl group. These nitroenamines can further react to afford various azaheterocycles, demonstrating their versatility as synthetic intermediates (Nishiwaki et al., 1996).

Ring Transformation and Nitroso Group Reactivity

Another aspect of research into compounds like N2-Methyl-5-nitropyrimidine-2,4-diamine focuses on their ability to undergo ring transformation reactions. These transformations are crucial for the synthesis of novel heterocyclic compounds with potential biological activities. For example, 3-Methyl-5-nitropyrimidin-4(3H)-one, a compound structurally related to N2-Methyl-5-nitropyrimidine-2,4-diamine, reacts with carbonyl compounds to produce a variety of ring transformations, acting as a synthetic equivalent of activated diformylamine (Nishiwaki et al., 2003).

Photolysis and Environmental Degradation

Research has also examined the photolysis of nitrosamines, including nitropyrimidines, in environmental contexts. The aqueous photolysis of these compounds under simulated solar irradiation suggests that they undergo rapid degradation, with implications for their environmental persistence and the design of degradation-resistant materials. This research indicates the potential environmental impact of nitrosamine and nitropyrimidine compounds and underscores the importance of understanding their degradation pathways (Plumlee & Reinhard, 2007).

Safety And Hazards

The safety data sheet for this compound is available here .

properties

IUPAC Name

2-N-methyl-5-nitropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O2/c1-7-5-8-2-3(10(11)12)4(6)9-5/h2H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXUNUZAIDKXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C(=N1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20965228
Record name N~2~-Methyl-5-nitropyrimidine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n2-Methyl-5-nitropyrimidine-2,4-diamine

CAS RN

5096-83-3
Record name NSC81183
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81183
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~2~-Methyl-5-nitropyrimidine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-5-nitropyrimidin-4-amine (1.0 g, 5.8 mmol) and methylamine (2.0 M solution in THF, 14 mL, 28 mmol) was allowed to stir in a sealed vessel for 1 h. The mixture was then heated to 60 deg. C. for 30 min. The reaction was cooled to ambient temperature, and an additional amount of methylamine (2.0 M solution in THF, 8 mL, 16 mmol) was added and the reaction was sealed and heated to 60 deg. C. for 30 min. The reaction was cooled, diluted with water, and the precipitate was collected by filtration. The solid was rinsed with small portions of water followed by diethyl ether. The material was dried in under reduced pressure to give N2-methyl-5-nitropyrimidine-2,4-diamine 48 as a light yellow solid. MS (ES'): 170 (M+H)+; Calc. for C5H7N5O2=169.14.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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